2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt is a complex organic compound with a molecular formula of C9H14ILiN2O2S . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt involves multiple steps. . The final step involves the formation of the iodide lithium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules . In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development . Industrially, it is used in the production of specialized materials and as a catalyst in certain chemical processes .
Wirkmechanismus
The mechanism of action of 2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate enzyme activity and influence signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt stands out due to its unique structural features and reactivity . Similar compounds include other thiazolo[5,4-c]pyridine derivatives, which share the core structure but differ in their substituents . These differences can significantly impact their chemical properties and applications .
Eigenschaften
Molekularformel |
C9H14ILiN2O2S |
---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
lithium;5,5-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H14N2O2S.HI.Li/c1-11(2)4-3-6-7(5-11)14-8(10-6)9(12)13;;/h6-7H,3-5H2,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
LIWIOOKRDOZRRT-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C[N+]1(CCC2C(C1)SC(=N2)C(=O)[O-])C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.